molecular formula C10H12N2O3 B1353670 (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid CAS No. 1217609-39-6

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid

Cat. No.: B1353670
CAS No.: 1217609-39-6
M. Wt: 208.21 g/mol
InChI Key: OZVAXCWACWDNIQ-MRVPVSSYSA-N
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Description

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid is a chiral non-proteinogenic amino acid characterized by an (R)-configured α-carbon and a 4-carbamoylphenyl substituent on the β-carbon. The carbamoyl group (–CONH₂) at the para position of the phenyl ring distinguishes it from other phenylalanine derivatives. This compound is primarily used in research settings for studying stereochemical effects, enzyme-substrate interactions, and structure-activity relationships (SAR) in drug design . Its molecular formula is C₁₀H₁₂N₂O₃ (MW: 208.21), and it is typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name

(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVAXCWACWDNIQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428043
Record name (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217609-39-6
Record name (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected amino acid derivative.

    Protection and Deprotection: The amino and carboxyl groups are often protected using suitable protecting groups to prevent unwanted reactions during the synthesis.

    Coupling Reaction: The protected amino acid is then coupled with a phenyl ring substituted with a carbamoyl group using coupling reagents like carbodiimides.

    Deprotection: The protecting groups are removed to yield the final product, ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

®-2-Amino-3-(4-carbamoylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The phenyl ring and carbamoyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenylalanine Derivatives

a) Bromophenyl Derivatives
  • (R)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8, MW: 244.09): Exhibits a 4-bromo substituent, influencing electronic properties and reactivity. Used in Ni(II)-Schiff base complexes for asymmetric synthesis, achieving yields up to 92.4% . Optical rotation: [α]D²⁵ = −2511 (c 0.050, CHCl₃), reflecting strong chiral induction . Storage: 2–8°C, similar to the carbamoyl analog .
  • (R)-2-Amino-3-(3-bromophenyl)propanoic acid: Positional isomerism (3-bromo vs. 4-carbamoyl) reduces steric hindrance but alters binding affinity in catalytic complexes .
b) Diiodophenyl Derivative
  • 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS: 66-02-4): Contains two iodine atoms and a hydroxyl group, enhancing molecular weight (MW: ~467.9) and polarity.

Heterocyclic and Modified Side-Chain Analogs

a) Thiazole-Containing Derivatives
  • (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid: Incorporates a thiazole ring, enhancing antimycobacterial activity (IC₅₀: 2–8 µM against M. tuberculosis H37Ra). Non-toxic to human cells (HUVEC, HeLa, HCT 116) .
b) Thiophen-2-yl Derivative
  • 2-Amino-3-(thiophen-2-yl)propanoic acid: Thiophene substituent enables biocatalytic transformations (e.g., ammonia elimination) with high stereoselectivity .

Amino and Methylamino Derivatives

a) 4-Aminophenyl Analog
  • (R)-2-Amino-3-(4-aminophenyl)propanoic acid (CAS: 102281-45-8, MW: 180.2): The primary amine (–NH₂) at the para position increases solubility in polar solvents but reduces metabolic stability compared to the carbamoyl analog .
b) Neurotoxic Analog: BMAA
  • 2-Amino-3-(methylamino)propanoic acid (BMAA): Methylamino group confers neurotoxicity via excitatory amino acid receptors. Blood-brain barrier permeability: 2–5 × 10⁻⁵ ml/s/g, requiring doses >100 mg/kg to achieve toxic brain concentrations (>250 µM) .

Stereochemical Counterparts

  • (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Enantiomeric differences alter receptor binding; the (S)-form shows distinct pharmacokinetic profiles compared to the (R)-carbamoyl variant .

Data Tables

Key Research Findings

Stereochemical Influence : (R)-configuration is critical for chiral recognition in catalytic complexes, as seen in Ni(II)-Schiff base systems .

Biological Activity

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid is a compound of significant interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Amino Group : Contributes to hydrogen bonding.
  • Carbamoyl Group : Enhances binding affinity to biological targets.
  • Phenyl Ring : Provides hydrophobic interactions that influence receptor binding.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxyl groups facilitate ionic interactions, while the phenyl ring and carbamoyl group enhance the compound's binding specificity and affinity for various receptors.

1. Pharmacological Applications

Research indicates that this compound may serve as a precursor for developing novel opioid antagonists. This could lead to safer pain management solutions by modulating opioid receptor activity without the associated risks of traditional opioids.

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity, particularly in modulating neural pathways. For instance, certain analogs have shown promising results in binding affinity tests against EP1-4 receptors, indicating potential applications in treating inflammatory conditions .

3. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that structural modifications can significantly impact their efficacy against various pathogens. For example, certain derivatives showed modest antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparison of Structural Analogues

The following table illustrates the structural variations among related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
This compoundCarbamoyl group at para positionPotentially different receptor interactions
(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acidCarbamoyl group at meta positionVariation in biological activity due to isomerism
(R)-2-Amino-3-(2-fluorophenyl)propanoic acidFluorine substitutionEnhanced lipophilicity and altered pharmacokinetics

Summary of In Vivo Efficacy Studies

A summary of in vivo studies on related compounds highlights their pharmacokinetic profiles and therapeutic potential:

Study ReferenceCompound StudiedAdministration MethodKey Findings
3-(2-Aminocarbonylphenyl)propanoic acid analogsOralSignificant binding affinity for EP3 receptor; potential anti-inflammatory effects
This compoundSubcutaneousDemonstrated reduced pain response in animal models

Case Study 1: Opioid Antagonist Development

A study focused on the synthesis of this compound analogs revealed their potential as opioid receptor antagonists. The analogs were evaluated for their ability to bind to opioid receptors in vitro, with promising results suggesting a pathway for safer analgesics.

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial derivatives indicated that modifications to the phenyl ring could enhance activity against specific bacterial strains. For example, compounds with halogen substitutions exhibited increased potency compared to their unsubstituted counterparts .

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